5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one
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Overview
Description
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one is an organic compound that features a pyridinone core substituted with an aminophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group. This is followed by a substitution reaction with 4-aminophenylboronic acid under Suzuki coupling conditions to form the desired product. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various electrophiles, bases like sodium hydride (NaH), and solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 5-(4-aminophenyl)-3-amino-1H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives of the aminophenyl group.
Scientific Research Applications
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds also feature an aminophenyl group and are known for their antimicrobial properties.
5-Amino-pyrazoles: These compounds are similar in structure and are used in various organic synthesis applications.
Uniqueness
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one is unique due to the combination of its nitro and aminophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
64606-10-6 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-(4-aminophenyl)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9N3O3/c12-9-3-1-7(2-4-9)8-5-10(14(16)17)11(15)13-6-8/h1-6H,12H2,(H,13,15) |
InChI Key |
QRLOYQFKXBLOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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